7-Aminobenzofuran-3-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
7-amino-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C9H8N2O2/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h1-4H,10H2,(H2,11,12) |
InChI Key |
YKIGVXMBHWRZDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)OC=C2C(=O)N |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization of 7 Aminobenzofuran 3 Carboxamide and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation
Proton (¹H) NMR spectroscopy is instrumental in identifying the number of distinct proton environments, their electronic surroundings, and the proximity of neighboring protons. The chemical shift (δ) of a proton signal indicates its shielding, the integration reveals the number of protons it represents, and the splitting pattern (multiplicity) results from spin-spin coupling with adjacent protons, providing connectivity data.
For aminobenzofuran derivatives, the aromatic protons on the benzofuran (B130515) core typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. Protons of the amino (-NH₂) and carboxamide (-CONH₂) groups are also characteristic, often appearing as broad singlets that can be confirmed by D₂O exchange experiments. For instance, in a series of 3-aminobenzofuran-2-carboxamide (B1330751) derivatives, the amide and carboxamide protons are observed as distinct signals. researchgate.net The protons on the benzo portion of the benzofuran ring exhibit splitting patterns (e.g., doublets, triplets, multiplets) that are crucial for determining the substitution pattern on the ring. nih.gov
Table 1: Representative ¹H NMR Data for a Substituted 3-Aminobenzofuran Derivative. nih.gov (Note: Data for a related compound, 4-(3-Aminobenzofuran-2-yl)-1-benzylpyridin-1-ium chloride, is used for illustration.)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH₂ | 7.97 | s (broad) | - |
| Ar-H (benzofuran) | 7.29 | t | 6.5 |
| Ar-H (benzofuran) | 8.10 | d | 7.5 |
| Ar-H (benzyl) | 7.43-7.46 | m | - |
| CH₂ | 5.66 | s | - |
| Aromatic Protons | 7.51 | s | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of a molecule. Each unique carbon atom typically gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment. Quaternary carbons, which lack attached protons, are readily identified.
In aminobenzofuran carboxamides, the carbonyl carbon of the carboxamide group is highly deshielded, appearing far downfield (δ ~160-170 ppm). researchgate.net The carbons of the benzofuran ring system resonate in the aromatic region (δ ~110-160 ppm). The specific shifts of the substituted and unsubstituted carbons help confirm the positions of the amino and carboxamide groups. For example, carbons bonded to the electronegative oxygen and nitrogen atoms (C-O and C-N) show characteristic downfield shifts. nih.gov
Table 2: Representative ¹³C NMR Data for a Substituted 3-Aminobenzofuran Derivative. nih.gov (Note: Data for a related compound, 4-(3-Aminobenzofuran-2-yl)-1-benzylpyridin-1-ium chloride, is used for illustration.)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Carboxamide) | 154.6 (implicit) |
| C (Aromatic) | 111.5, 116.7, 122.9, 128.2, 128.3, 128.6, 129.0, 130.4, 135.1, 140.1, 140.3, 142.1, 142.6, 142.7 |
| CH₂ | 60.7 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning ¹H and ¹³C signals by revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-spin coupled, typically over two or three bonds (¹H-¹H J-coupling). It is invaluable for tracing out proton networks within a molecule, such as the sequence of protons on the aromatic ring. nih.gov
HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear experiment correlates protons directly to the carbons they are attached to (¹J-CH). It provides a definitive link between the ¹H and ¹³C spectra, allowing for the straightforward assignment of protonated carbons. nih.gov
For a compound like 7-Aminobenzofuran-3-carboxamide, an HMBC spectrum would be expected to show correlations from the H4, H5, and H6 protons to various carbons in the benzene (B151609) ring, as well as from the H2 proton to the C3 (carboxamide-bearing) and C3a (ring-junction) carbons, confirming the substitution pattern.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or five decimal places. nih.gov This high precision allows for the determination of the elemental composition and, consequently, the molecular formula of a compound. acs.org For this compound (C₉H₈N₂O₂), the expected exact mass would be calculated and compared to the experimental value, with a match within a few parts per million (ppm) confirming the molecular formula.
Furthermore, the fragmentation pattern observed in the mass spectrum gives valuable structural information. Under ionization, the molecule breaks apart into smaller, charged fragments in a reproducible manner. Analyzing the mass differences between the molecular ion and the fragment ions can reveal the loss of specific neutral moieties (e.g., CO, NH₃, H₂O), helping to identify functional groups and confirm the structure. For aminobenzofuran carboxamides, common fragmentation pathways could involve the loss of the carboxamide group or cleavage of the furan (B31954) ring. researcher.life
Table 3: Expected HRMS Data for this compound.
| Ion | Formula | Calculated Exact Mass |
| [M+H]⁺ | C₉H₉N₂O₂⁺ | 177.0659 |
| [M+Na]⁺ | C₉H₈N₂O₂Na⁺ | 199.0478 |
| [M]⁺˙ | C₉H₈N₂O₂⁺˙ | 176.0586 |
X-ray Crystallography for Single Crystal Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state. researchgate.net When a suitable single crystal of the compound can be grown, its diffraction pattern under X-ray irradiation can be analyzed to generate a detailed 3D model of the molecule. nih.gov
This technique provides definitive information on:
Molecular Connectivity and Constitution : It confirms the atomic connections, validating the structure determined by NMR and MS.
Bond Lengths and Angles : Provides precise measurements of all bond distances and angles.
Stereochemistry and Conformation : Reveals the absolute configuration of chiral centers and the preferred conformation of the molecule in the crystal lattice.
Intermolecular Interactions : Shows how molecules pack in the crystal, revealing hydrogen bonding, π-stacking, and other non-covalent interactions that stabilize the crystal structure.
For a benzofuran derivative, X-ray analysis would confirm the planarity of the benzofuran ring system and detail the orientation of the amino and carboxamide substituents. rsc.org The crystal structure of a related 3-amino-2-aroyl benzofuran derivative, for example, revealed a hydrogen bond between the 3-amino group and the adjacent benzoyl substituent, which influences its conformation. rsc.org
Table 4: Representative Crystal Data for a Benzofuran Derivative. (Note: Data for a related compound is used for illustration.) rsc.org
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.123 |
| b (Å) | 5.876 |
| c (Å) | 20.451 |
| β (°) | 109.54 |
| Volume (ų) | 1712.9 |
| Z (molecules/unit cell) | 4 |
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose in the pharmaceutical industry. google.com
In an HPLC analysis, the compound is dissolved in a solvent and passed through a column packed with a stationary phase. The separation is based on the compound's differential partitioning between the mobile phase (solvent) and the stationary phase. By using a suitable column (e.g., C18 reverse-phase) and mobile phase gradient (e.g., a mixture of water and acetonitrile), a high-resolution separation can be achieved. ruifuchemical.comruifuchemical.com
The purity of a sample of this compound would be determined by injecting a solution into the HPLC system and monitoring the eluent with a detector (e.g., UV-Vis). A pure sample should ideally result in a single, sharp peak at a characteristic retention time. The presence of other peaks would indicate impurities, and their relative peak areas can be used to quantify the purity level, often aiming for >98% or >99% for analytical standards. google.comnetascientific.com
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the quantitative analysis and purification of this compound and its analogs. researchgate.net This method separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. For benzofuran derivatives, reversed-phase HPLC is commonly employed, often utilizing a C18 column. nii.ac.jp
The selection of mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is optimized to achieve efficient separation. mdpi.com For instance, a gradient elution method, where the composition of the mobile phase is varied over time, can be effective for separating complex mixtures of benzofuran derivatives. mdpi.com Detection is frequently accomplished using a UV detector, as the benzofuran ring system exhibits strong UV absorbance. nih.gov Wavelengths around 210 nm, 254 nm, and 320 nm are often utilized for detection and quantification. nii.ac.jpmdpi.comnih.gov The retention time of a specific compound under defined HPLC conditions serves as a qualitative identifier, while the area under the corresponding peak is proportional to its concentration, enabling quantitative analysis. nii.ac.jp
Furthermore, preparative HPLC can be used to isolate and purify specific benzofuran derivatives from reaction mixtures or natural product extracts. nih.gov
Table 1: Exemplary HPLC Conditions for Benzofuran Derivative Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful separation technique that can be applied to the analysis of volatile and thermally stable benzofuran derivatives. google.com In GC, the sample is vaporized and swept by a carrier gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.
For many benzofuran derivatives, particularly those that are less polar, GC can provide high-resolution separations. jst.go.jp The choice of the stationary phase is critical for achieving the desired separation. Fused silica (B1680970) capillary columns coated with various polysiloxane-based stationary phases are commonly used. sci-hub.se
Detection in GC analysis of benzofurans is often performed using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for both identification and quantification. jst.go.jpnih.gov GC-MS is particularly valuable as it provides both the retention time and the mass spectrum of each component, allowing for confident identification by comparing the obtained spectra with spectral libraries or through fragmentation pattern analysis. nih.gov However, for less volatile or thermally labile derivatives, derivatization may be necessary to increase their volatility and thermal stability for GC analysis. sci-hub.se
Table 2: Typical GC Parameters for Benzofuran Analysis
| Parameter | Condition |
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C at 10 °C/min) |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
Chiral Chromatography for Enantiomeric Excess Determination
Many benzofuran derivatives possess chiral centers, leading to the existence of enantiomers. nih.govnih.gov Since enantiomers often exhibit different biological activities, their separation and the determination of enantiomeric excess (ee) are crucial. nih.govumt.edu Chiral chromatography is the primary technique for this purpose. researchgate.netnih.gov
This can be achieved through either direct or indirect methods. In the direct method, a chiral stationary phase (CSP) is used in either HPLC or GC. gcms.czsigmaaldrich.com Cyclodextrin-based CSPs are widely used for the separation of a variety of chiral compounds, including those with amine functionalities. nih.govsigmaaldrich.com The differential interaction of the enantiomers with the chiral selector in the stationary phase leads to their separation. sigmaaldrich.com
In the indirect method, the racemic mixture is reacted with a chiral derivatizing agent to form diastereomers. sci-hub.se These diastereomers, having different physical properties, can then be separated on a non-chiral column. sci-hub.se The choice between direct and indirect methods depends on the specific compound and the available instrumentation. sci-hub.se Capillary electrophoresis (CE) with a chiral selector, such as sulfobutylether β-cyclodextrin, has also been successfully employed for the enantioseparation of benzofuran derivatives. nih.gov
Table 3: Chiral Separation Techniques for Benzofuran Derivatives
| Technique | Chiral Selector/Stationary Phase | Mobile Phase/Carrier Gas |
| Chiral HPLC | Cyclodextrin-based CSP (e.g., Chiralpak) | n-Heptane/Isopropyl alcohol/Ethanol |
| Chiral GC | Cyclodextrin-based CSP | Helium |
| Capillary Electrophoresis (CE) | Sulfobutylether β-cyclodextrin | Ammonium acetate (B1210297) buffer with acetonitrile |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within this compound and its derivatives. savemyexams.com The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional groups. savemyexams.com
For this compound, the IR spectrum would exhibit characteristic peaks for the amine (N-H), amide (C=O and N-H), and the benzofuran ring system. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. msu.edu The amide N-H stretching vibration also appears in this region, often as a broader band. specac.com The carbonyl (C=O) stretching vibration of the carboxamide group is a strong and prominent peak, usually found in the range of 1630-1680 cm⁻¹. specac.com The C-N stretching of the amine and amide groups, as well as the C-O-C stretching of the furan ring, will appear in the fingerprint region (below 1500 cm⁻¹). msu.eduresearchgate.net The aromatic C-H and C=C stretching vibrations of the benzene ring will also be present. researchgate.net
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amine (NH₂) | N-H Stretch | 3300 - 3500 (two bands) |
| Amide (-CONH₂) | N-H Stretch | ~3200 - 3400 (broad) |
| C=O Stretch | ~1640 - 1680 (strong) | |
| Aromatic Ring | C-H Stretch | ~3000 - 3100 |
| C=C Stretch | ~1450 - 1600 | |
| Furan Ring | C-O-C Stretch | ~1000 - 1300 |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy that also provides information about molecular vibrations. horiba.com It is based on the inelastic scattering of monochromatic light, usually from a laser. horiba.com While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. renishaw.com Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
For this compound, Raman spectroscopy can provide further confirmation of the functional groups and structural features. tandfonline.com The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give rise to strong Raman bands. mdpi.com The C=C and C=O stretching vibrations are also typically Raman active. researchgate.net Raman spectroscopy can be particularly useful for studying samples in aqueous solutions, as water is a weak Raman scatterer. mdpi.com
Table 5: Expected Raman Shifts for Key Functional Groups
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Aromatic Ring | Ring Breathing | ~1000 - 1600 |
| C-H Stretch | ~3000 - 3100 | |
| Amide | C=O Stretch | ~1640 - 1680 |
| Furan Ring | Ring Vibrations | ~800 - 1200 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Systems
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring the absorption of UV and visible light. uobabylon.edu.iqupi.edu This technique is particularly useful for studying conjugated systems, such as the benzofuran ring in this compound. researchgate.net
The UV-Vis spectrum of a benzofuran derivative typically shows multiple absorption bands corresponding to π → π* transitions within the aromatic and furan rings. researchgate.netmdpi.com The position and intensity of these absorption maxima (λ_max) are sensitive to the substitution pattern on the benzofuran core. researchgate.net Auxochromic groups, such as the amino group, and chromophoric groups, such as the carboxamide, can cause shifts in the absorption bands to longer wavelengths (bathochromic or red shift) and can also affect the intensity of the absorption. uobabylon.edu.iq The extent of conjugation in the molecule significantly influences the energy of the electronic transitions and, consequently, the λ_max values. uobabylon.edu.iq
For this compound, the presence of the amino group at the 7-position and the carboxamide group at the 3-position is expected to extend the conjugation of the benzofuran system, leading to characteristic absorption bands in the UV region. researchgate.net The specific λ_max values can be used for qualitative identification and, according to the Beer-Lambert law, the absorbance can be used for quantitative analysis. upi.edu
Table 6: General UV-Vis Absorption Characteristics of Substituted Benzofurans
| Transition Type | Chromophore | Typical λ_max Range (nm) |
| π → π | Benzofuran Ring System | 240 - 350 |
| n → π | Carbonyl Group (C=O) | > 300 (weak) |
Computational Chemistry and Molecular Modeling of 7 Aminobenzofuran 3 Carboxamide Systems
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), AM1 Semi-Empirical Method)
Quantum chemical calculations are pivotal in elucidating the molecular properties of 7-Aminobenzofuran-3-carboxamide. Methods like Density Functional Theory (DFT) and semi-empirical approaches such as AM1 provide a theoretical framework to understand its geometry, electronic nature, and spectroscopic behavior.
The optimization of the molecular geometry of benzofuran (B130515) derivatives is a critical step in computational analysis, often performed using DFT methods like B3LYP with a basis set such as 6-311+G(d,p). jetir.org This process identifies the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For molecules with rotatable bonds, conformational analysis is essential to identify the various stable conformers and their relative energies. This is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred conformation.
The geometry optimization process can significantly refine the energy ranking of different conformers. nih.gov For instance, in related heterocyclic compounds, the planarity of substituents with the ring system is a key factor for electron delocalization. ajchem-a.com The analysis of bond lengths, bond angles, and dihedral angles provides a detailed picture of the molecular structure.
| Parameter | Description | Computational Method Example |
|---|---|---|
| Geometrical Optimization | Finds the lowest energy arrangement of atoms in the molecule. | DFT with B3LYP/6-311+G(d,p) |
| Conformational Analysis | Identifies stable conformers and their relative energies. | Systematic search or molecular dynamics |
| Structural Parameters | Includes bond lengths, bond angles, and dihedral angles. | Analysis of optimized geometry |
The electronic properties of this compound are fundamental to understanding its reactivity and potential interactions.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical reactivity. jetir.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. researchgate.net For benzofuran derivatives, electron densities of HOMO and LUMO are often localized on specific parts of the molecule, such as the benzofuran ring or substituent groups. jetir.org
Charge Distribution: Mulliken population analysis is a method used to calculate partial atomic charges, providing insights into the charge distribution within the molecule. bhu.ac.in This analysis can identify which atoms are electron-rich (negative charge) and which are electron-poor (positive charge). For example, in related structures, hydrogen atoms typically carry a positive charge, while oxygen and some carbon atoms may be negatively charged. researchgate.netbhu.ac.in
Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the electrostatic potential on the molecular surface. ajchem-a.com It helps to identify electrophilic (positive potential, often shown in blue) and nucleophilic (negative potential, often shown in red) regions of the molecule. researchgate.netbhu.ac.in This information is crucial for predicting how the molecule will interact with other molecules, including biological targets. ajchem-a.com The positive potential is often localized around hydrogen atoms, while negative potential is typically found near electronegative atoms like oxygen. researchgate.netbhu.ac.in
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical stability and reactivity. |
| Mulliken Charges | Partial charges on individual atoms. | Reveals charge distribution within the molecule. |
| MEP Map | Visualization of electrostatic potential on the molecular surface. | Identifies electrophilic and nucleophilic sites for interactions. |
Computational methods can predict spectroscopic properties, which can then be compared with experimental data for validation.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable way to calculate NMR chemical shifts (¹H and ¹³C). nih.gov These calculated shifts can be correlated with experimental spectra to aid in the structural elucidation of the molecule.
UV-Vis Absorption: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Vis) of molecules. bhu.ac.innih.gov These calculations can determine the wavelengths of maximum absorption and provide insights into the electronic transitions occurring within the molecule. researchgate.net
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule (ligand) like this compound might interact with a biological target, typically a protein receptor. nih.gov
The primary goals of molecular docking are to predict the binding mode (the orientation and conformation of the ligand in the protein's binding site) and the binding affinity (the strength of the interaction). nih.gov Docking algorithms sample a large number of possible conformations and orientations of the ligand within the binding site and use a scoring function to rank them. nih.govnih.gov The resulting docking score provides an estimate of the binding affinity, with lower scores generally indicating a more favorable interaction.
For challenging targets like cytochrome P450s, which have large and flexible active sites, predicting the correct binding mode can be difficult. nih.gov In such cases, more advanced techniques like molecular dynamics simulations may be necessary to refine the docking predictions and obtain a more accurate assessment of binding stability. researchgate.netresearchgate.net
| Output | Description | Importance |
|---|---|---|
| Binding Mode | The predicted 3D orientation and conformation of the ligand in the receptor's active site. | Crucial for understanding the mechanism of action. |
| Binding Affinity (Docking Score) | A numerical score that estimates the strength of the ligand-receptor interaction. | Used to rank potential drug candidates. |
| Intermolecular Interactions | Identifies the specific non-covalent interactions between the ligand and the receptor. | Provides insights into the key drivers of binding. |
Understanding the specific intermolecular interactions between this compound and its target protein is essential for rational drug design.
Hydrogen Bonding: Hydrogen bonds are crucial for protein-ligand binding affinity and specificity. researchgate.netmdpi.com The amino and carboxamide groups of this compound are potential hydrogen bond donors and acceptors, and their interactions with amino acid residues in the binding pocket can significantly contribute to the stability of the complex.
Hydrophobic Interactions: The benzofuran ring system is largely hydrophobic and can engage in favorable hydrophobic interactions with nonpolar amino acid residues in the receptor's active site. nih.gov These interactions play a significant role in driving the binding process.
Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior of Compound-Target Complexes
Molecular Dynamics (MD) simulations are powerful computational tools used to understand the physical basis of the structure and function of biomolecules. For this compound and its derivatives, MD simulations provide critical insights into the stability and dynamic behavior of the compound when bound to its biological target, such as an enzyme or receptor. researchgate.net This method simulates the motion of atoms and molecules over time, offering a detailed view of the interactions that stabilize the compound-target complex.
Key analyses performed during MD simulations include:
Root Mean Square Fluctuation (RMSF): To identify the flexibility of specific regions of the protein and the ligand.
Hydrogen Bond Analysis: To determine the occupancy and lifetime of hydrogen bonds, which are crucial for binding affinity.
Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the binding free energy, providing a quantitative measure of the binding affinity between the compound and its target. researchgate.net
These simulations can reveal how the this compound scaffold settles into the active site, whether induced-fit changes occur in the target protein, and the role of water molecules in mediating the interaction. The stability of the complex, as determined by MD simulations, is a strong indicator of the compound's potential efficacy as an inhibitor or modulator of the target. researchgate.net
| Analysis Type | Description | Significance for this compound Systems |
|---|---|---|
| Complex Stability | Evaluation of the overall structural integrity of the ligand-protein complex over time, often measured by RMSD. | Confirms that the compound remains stably bound in the target's active site, suggesting a viable binding mode. |
| Interaction Dynamics | Monitoring of specific non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and the target. nih.gov | Identifies the key residues and functional groups on both the compound and the target that are critical for maintaining the binding affinity. |
| Conformational Changes | Analysis of how the structures of the ligand and protein adapt to each other upon binding and during the simulation. | Reveals induced-fit mechanisms and the most energetically favorable conformation of the compound within the binding site. |
| Binding Free Energy | Calculation of the net free binding energy using methods like MM/GBSA to quantify the strength of the interaction. researchgate.net | Provides a theoretical prediction of binding affinity, which can be used to rank different derivatives and guide lead optimization. |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are essential in modern drug design for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For derivatives of this compound, QSAR models serve as predictive tools to estimate the activity of novel, unsynthesized analogs, thereby guiding rational drug design and prioritizing synthetic efforts.
QSAR models can be developed in two, three, or even four dimensions, depending on the descriptors used.
2D-QSAR: These models use descriptors calculated from the 2D representation of molecules, such as topological indices, constitutional descriptors, and physicochemical properties. For instance, a 2D-QSAR study on benzofuran-based vasodilators successfully created a statistically significant model using descriptors like "maximum e-e repulsion for a C-O bond". nih.gov Such models are computationally fast and easily interpretable. A robust 2D-QSAR model was developed for a series of benzofuran and indole (B1671886) derivatives acting as histone lysine (B10760008) methyl transferase inhibitors, demonstrating good predictive power (R²ext = 0.929). eurjchem.com
3D-QSAR: These models require the 3D alignment of the molecules in a dataset and calculate interaction fields around them. The most common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).
CoMFA calculates steric and electrostatic fields to correlate 3D structural features with biological activity. nanobioletters.comnih.gov
CoMSIA extends this by calculating additional fields for hydrophobicity, hydrogen bond donors, and hydrogen bond acceptors, often providing a more detailed understanding of the structure-activity relationship. nih.govnih.gov
Successful 3D-QSAR studies on structurally related compounds, such as benzamide (B126) and dibenzofuran (B1670420) derivatives, have yielded models with high predictive accuracy, providing a rational guide for the design of new inhibitors. nih.govnih.gov The statistical validation of these models, using parameters like the cross-validated coefficient (q²) and the predictive coefficient (r²_pred), is crucial to ensure their reliability. nih.gov
| QSAR Study (Compound Class) | Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External validation) | Reference |
|---|---|---|---|---|---|
| Aryl Carboxylic Acid Amides | CoMFA | 0.636 | 0.993 | 0.563 | nih.gov |
| Aryl Carboxylic Acid Amides | CoMSIA | 0.604 | 0.950 | 0.523 | nih.gov |
| Benzamide Antibacterials | CoMFA | - | - | 0.974 | nih.gov |
| Benzamide Antibacterials | CoMSIA | - | - | 0.980 | nih.gov |
| Benzofuran/Indole Derivatives | 2D-QSAR | 0.921 (Q²_LOO) | 0.933 | 0.929 | eurjchem.com |
A key outcome of QSAR modeling is the identification of specific molecular properties, or descriptors, that are critical for biological activity. These descriptors quantify various aspects of the molecular structure. For benzofuran-based compounds, including derivatives of this compound, these descriptors can be broadly categorized:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and charge distributions. researchgate.net They are crucial for understanding reactivity and electrostatic interactions with the target.
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area. researchgate.net 3D-QSAR contour maps directly visualize regions where bulky (sterically favored) or smaller (sterically disfavored) substituents are preferred.
Hydrophobic Descriptors: Properties like the octanol-water partition coefficient (logP) describe the lipophilicity of the molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in the target protein. researchgate.net
Topological Descriptors: These are numerical indices derived from the 2D graph of the molecule, describing its connectivity and branching.
Hydrogen Bonding Descriptors: CoMSIA models explicitly map regions where hydrogen bond donors and acceptors on the ligand would enhance binding affinity. nih.gov
For example, in a 3D-QSAR study of dibenzofuran derivatives, the model revealed that a ring aromatic feature, hydrophobic properties of specific groups, and hydrogen bond acceptor properties of carbonyl and alkyloxy oxygens were essential for inhibitory activity. nih.gov
Once a statistically robust QSAR model is developed, it becomes a valuable tool for drug discovery.
Virtual Screening: QSAR models can be used to rapidly screen large virtual libraries of compounds. nih.govresearchgate.net Instead of synthesizing and testing thousands of this compound derivatives, their structures can be fed into the QSAR model to predict their biological activity. This allows researchers to prioritize a smaller, more promising set of candidates for synthesis and experimental testing, saving significant time and resources. nih.govnih.gov Pharmacophore-based virtual screening, which uses a 3D arrangement of essential features, is another powerful filtering tool often used in conjunction with QSAR. scirp.org
Lead Optimization: QSAR provides a clear roadmap for modifying a lead compound to enhance its activity. nih.gov The contour maps generated by CoMFA and CoMSIA studies are particularly useful. They provide a 3D visual guide, highlighting specific locations on the lead molecule where modifications are likely to improve potency. For instance, a green contour in a CoMFA steric map indicates that adding a bulkier group at that position should increase activity, while a red contour in an electrostatic map might suggest where a more electronegative atom is needed. This allows medicinal chemists to make targeted, rational modifications to the this compound scaffold. nih.gov
Cheminformatics and Data Mining for Benzofuran-Based Chemical Libraries
Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds, providing insights that can accelerate drug discovery. For the benzofuran class of molecules, these approaches are critical for navigating their vast chemical space and identifying promising new therapeutic agents. nih.gov
The concept of "chemical space" refers to the entire set of possible small organic molecules. nih.gov Exploring the neuroprotective chemical space of benzofuran scaffolds, for example, represents a strategy to discover new substitution patterns that may exhibit multi-target activity against complex diseases. nih.gov
Key applications of cheminformatics for benzofuran-based libraries include:
Library Design and Synthesis: Computational tools are used to design diverse or focused chemical libraries of benzofuran derivatives. acs.org Statistical molecular design ensures that the synthesized compounds cover a broad range of physicochemical properties, maximizing the information obtained from screening. acs.org
Structure-Activity Relationship (SAR) Analysis: Data mining techniques can systematically analyze the results from screening benzofuran libraries to elucidate complex SAR trends that might not be apparent from manual inspection. nih.gov This helps in identifying "privileged scaffolds"—core structures that frequently appear in active compounds against a range of biological targets.
Drug-Likeness and ADME Profiling: Cheminformatics tools are used to predict the "drug-likeness" of compounds in a library based on criteria like Lipinski's Rule of Five. acs.org They can also predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties in silico, helping to filter out compounds with unfavorable pharmacokinetic profiles early in the discovery process. nih.gov
By creating and analyzing libraries of benzofuran-based compounds, researchers can efficiently map the chemical space around this scaffold, leading to the identification of novel and potent drug candidates. nih.govnih.gov
Structure Activity Relationship Sar Studies and Mechanistic Investigations of 7 Aminobenzofuran 3 Carboxamide Analogs
General Principles of Benzofuran (B130515) Structure-Activity Relationships
The benzofuran nucleus is considered a "privileged" scaffold, meaning it can serve as a foundation for ligands targeting a variety of biological receptors. mdpi.comnih.gov The therapeutic value of benzofuran derivatives can be significantly modulated by introducing different substituents at various positions on the fused ring system. nih.gov
General SAR principles for the benzofuran scaffold indicate that:
Substitution at C-2 and C-3: These positions on the furan (B31954) ring are critical for biological activity. Substituents here can range from simple alkyl or aryl groups to more complex heterocyclic systems, significantly influencing the compound's interaction with target proteins. researchgate.netnih.govnih.gov
Substitution on the Benzene (B151609) Ring (C-4, C-5, C-6, C-7): The nature and position of substituents on the benzene portion of the scaffold are key determinants of potency and selectivity. Electron-donating groups (e.g., methoxy (B1213986), hydroxyl) and electron-withdrawing groups (e.g., halogens, nitro) can alter the electronic properties and steric profile of the molecule, thereby affecting its biological function. rsc.orgmdpi.comrsc.org For instance, the presence of halogens or hydroxyl groups at positions C-4, C-5, or C-6 is often considered essential for antimicrobial activity. rsc.org In anticancer derivatives, methoxy groups at C-6 have been shown to be crucial for high antiproliferative activity. rsc.org
Influence of Substitution at the Benzofuran-3-carboxamide (B1268816) Moiety
For the specific class of benzofuran-3-carboxamides, the substituents at the C-3, C-7, and other positions on the rings play distinct and often synergistic roles in defining the molecule's biological profile.
The carboxamide moiety at the C-3 position is frequently identified as an essential feature for the biological activity of this class of compounds. Research on various benzofuran-3-carboxamide analogs has demonstrated that this group is often a key pharmacophoric element, participating in crucial hydrogen bonding interactions within the active site of target enzymes.
For example, in a series of 2-phenyl-benzofuran-3-carboxamide derivatives designed as inhibitors of Staphylococcus aureus Sortase A (SrtA), a critical enzyme for bacterial virulence, SAR studies revealed that the amide group at the 3-position was indispensable for their inhibitory activity. researchgate.netxjtlu.edu.cnnih.gov Similarly, the benzofuran-3-carboxamide scaffold was central to the lead compound TAM16, an inhibitor of Polyketide synthase 13 (Pks13), which is vital for the survival of Mycobacterium tuberculosis. nih.gov Further studies on anticancer agents have shown that an N-phenethyl carboxamide at C-3 significantly enhances antiproliferative activity. mdpi.com
The C-7 position of the benzofuran ring is a strategic point for modification, and substituents here can profoundly impact biological potency. While direct SAR studies on a 7-amino group in the 7-aminobenzofuran-3-carboxamide scaffold are not extensively documented in the reviewed literature, the influence of other substituents at this position provides valuable insights into its potential role.
Hydrogen Bonding Potential: A substituent at C-7 capable of acting as a hydrogen bond donor, such as a hydroxyl (-OH) or an amino (-NH2) group, can form critical interactions with protein targets. For instance, the introduction of a C7-OH group in a series of tubulin polymerization inhibitors was shown to improve anticancer activity by forming a hydrogen bond with the Asn β258 side chain of tubulin. nih.govmdpi.com This suggests that a C-7 amino group could similarly engage in hydrogen bonding, potentially enhancing binding affinity.
Positional Importance: The specific location of substituents on the benzene ring is critical. Studies comparing methoxy groups at C-6 versus C-7 showed that C-6 substitution was often more potent for antiproliferative activity. mdpi.com Another study found that substitution with an ethoxycarbonyl group at C-7 resulted in significantly lower potency compared to a C-7 methoxy group, highlighting that the nature of the C-7 substituent is a key determinant of activity. mdpi.com In a series of tacrine-benzofuran hybrids, substituents at the C-7 position of the benzofuran moiety did not show systematic effects on inhibitory activity, though a hydroxyl group led to a general small decrease. tandfonline.com
Beyond the C-3 and C-7 positions, other substituents on both the benzene and furan rings are pivotal in fine-tuning the biological activity of benzofuran-3-carboxamides.
Furan Ring (C-2): Substitution at the C-2 position often involves aryl groups. In a series of 2-phenyl-benzofuran-3-carboxamides, replacing a hydroxyl group on the 2-phenyl ring with other groups like methoxy, halogen, or nitro generally led to a decrease in enzyme inhibitory activity against Sortase A. researchgate.netxjtlu.edu.cnnih.gov
Benzene Ring (C-4, C-5, C-6):
Halogenation: The addition of halogens (F, Cl, Br) is a common strategy to enhance activity. A fluorine atom at position 4 of a 2-benzofuranyl moiety resulted in a two-fold increase in potency for certain urokinase-type plasminogen activator (uPA) inhibitors. nih.gov Such substitutions are thought to form favorable hydrophobic interactions. nih.gov
Methoxy Groups: The position of methoxy groups has a significant effect. In one study, compounds with a methoxy group at C-6 showed higher antiproliferative activity than those with it at C-7. mdpi.com Another study confirmed that a 6-methoxy group was essential for high antiproliferative activity in a series of benzofuran-2-carboxamides. rsc.org
Methyl Groups: Introducing a methyl group at the C-3 position of the benzofuran ring has been shown to significantly increase antiproliferative activity against several cancer cell lines. mdpi.com
The following tables summarize the impact of various substituents on the anticancer activity of selected benzofuran derivatives.
Table 1: In vitro Inhibitory Effects of Substituted Benzo[b]furans on Cancer Cell Lines
Table 2: In vitro Cell Growth Inhibitory Effects of Methoxy-Substituted Benzo[b]furans
Modulation of Biological Target Interactions by Structural Variations
Structural modifications to the this compound scaffold directly influence how these ligands interact with their biological protein targets. Understanding these changes at a molecular level is key to rational drug design.
Molecular docking and other computational studies provide a window into how substitutions alter ligand-protein binding. The primary mechanisms of interaction include hydrogen bonds, hydrophobic interactions, and ionic interactions. mdpi.commdpi.com
Hydrogen Bonding: As noted previously, a C7-OH group on the benzofuran ring can form a hydrogen bond with Asn β258 of tubulin, while the amide nitrogen can interact with Val 181 in an adjacent subunit. mdpi.com The carboxamide group at C-3 is also a prime site for hydrogen bonding. In Sortase A inhibitors, the N-isobutyl group of the C-3 carboxamide was found to be crucial for binding. researchgate.net
Specific Residue Interactions: Different substituents will interact with different amino acid residues. For instance, in the binding pocket of Sortase A, key interactions for a potent 2-phenyl-benzofuran-3-carboxamide inhibitor involved H-bonds with Cys184, Trp194, and Arg197. researchgate.netnih.gov For Polyketide synthase 13 (Pks13) inhibitors, interactions with catalytic residues like Ser1533 and His1699 were deemed essential for activity.
Alteration of Enzyme Inhibition Mechanisms
Modifications to the core structure of this compound and its analogs can significantly alter their mechanisms of enzyme inhibition. These alterations are pivotal in developing compounds with enhanced potency and selectivity for specific biological targets. Research into various benzofuran derivatives has revealed a range of inhibitory activities against several key enzymes implicated in diseases like cancer and neurodegenerative disorders.
A notable area of investigation involves cholinesterases, particularly in the context of Alzheimer's disease. A series of novel 3-aminobenzofuran derivatives were designed and synthesized as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net In vitro evaluations demonstrated that most of these compounds exhibited significant inhibitory activity. researchgate.net Particularly, a derivative identified as compound 5f , which features a 2-fluorobenzyl moiety, displayed the most potent inhibitory action against both enzymes. researchgate.net Kinetic studies of compound 5f revealed a mixed-type inhibition mechanism for AChE, indicating that it binds to both the free enzyme and the enzyme-substrate complex. researchgate.net
Beyond cholinesterases, benzofuran scaffolds have been developed as inhibitors for other crucial enzymes. For instance, novel 2,3-dihydrobenzofuran-7-carboxamide (B140375) derivatives have been identified as effective inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme central to DNA repair and a target in cancer therapy. sigmaaldrich.com Other studies have shown that certain benzofuran derivatives can act as inhibitors of chorismate mutase, an enzyme found in bacteria, suggesting their potential as antitubercular agents. acs.org Furthermore, benzofuran derivatives have demonstrated inhibitory activity against human carbonic anhydrase IX (hCA IX) and topoisomerases I and II. acs.org The design of these inhibitors often involves leveraging principles of competitive inhibition, where the analog mimics the natural substrate to compete for the enzyme's active site. nih.govwikipedia.org
The table below summarizes the inhibitory activities of various benzofuran analogs against different enzyme targets.
| Analog Series | Enzyme Target | Key Findings | Reference |
|---|---|---|---|
| 3-Aminobenzofuran derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Compound 5f showed the most potent inhibition; kinetic studies revealed a mixed-type inhibition mechanism for AChE. | researchgate.net |
| 2,3-Dihydrobenzofuran-7-carboxamide derivatives | Poly(ADP-ribose)polymerase-1 (PARP-1) | Identified as effective PARP-1 inhibitors. | sigmaaldrich.com |
| Benzofuran derivatives | Chorismate Mutase | Showed 64–65% in vitro inhibition at 30 mM, indicating potential as antitubercular agents. | acs.org |
| Benzofuran derivatives with carboxylic acid groups | Human Carbonic Anhydrase IX (hCA IX) | Acted as submicromolar inhibitors with high selectivity over other isoforms. | acs.org |
| Isoaurostatin derivatives (benzofuran structure) | Topoisomerase I and II | Exhibited inhibitory activities against these enzymes. | acs.org |
Receptor Binding and Activation/Inhibition Properties
The biological effects of this compound analogs are also mediated through their interaction with various cellular receptors, where they can act as agonists, antagonists, or modulators of binding affinity. The structural versatility of the benzofuran nucleus allows for modifications that can fine-tune these interactions, leading to specific therapeutic effects.
In the field of neurodegenerative diseases, 3-aminobenzofuran derivatives have been investigated for their ability to interact with targets beyond enzymes. Specifically, certain analogs have been shown to inhibit the aggregation of β-amyloid (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. thieme-connect.com For example, compounds 103 , 109 , and 110 from one series demonstrated good anti-aggregation potential on Aβ(1–40). thieme-connect.com Compound 110 was noted to have a more potent anti-aggregation effect than the reference drug, rifampicin. thieme-connect.com This indicates that these molecules can bind to Aβ monomers or oligomers, interfering with the fibrillation process.
Another significant example of receptor interaction is seen in the development of osteogenic agents. A study on novel benzofuran-pyran derivatives found that they could stimulate bone formation by targeting the Bone Morphogenetic Protein-2 (BMP-2) receptor. researchgate.net Molecular dynamics simulations confirmed that both the benzofuran and pyran moieties are essential for the compound to fit into the active site of the BMP-2 receptor, thereby activating it and stimulating osteoblast differentiation. researchgate.net This demonstrates the role of these analogs as receptor agonists.
While not benzofurans, studies on cannabimimetic indole (B1671886) derivatives provide a useful framework for understanding receptor selectivity. These analogs show high binding affinities for cannabinoid receptors CB1 and CB2, with some compounds demonstrating surprisingly high selectivity for one receptor over the other. google.com This principle of designing for receptor selectivity is directly applicable to the development of this compound analogs for various therapeutic targets.
The following table details the receptor binding properties of selected benzofuran analog series.
| Analog Series | Receptor/Target | Observed Effect | Reference |
|---|---|---|---|
| 3-Aminobenzofuran derivatives (e.g., 110 ) | β-amyloid (Aβ) peptides | Inhibition of Aβ(1–40) aggregation, with potency greater than the standard, rifampicin. | thieme-connect.com |
| Benzofuran-pyran derivatives (e.g., 4e, 4j, 4k ) | Bone Morphogenetic Protein-2 (BMP-2) Receptor | Activation of the receptor, leading to stimulation of osteoblast differentiation. | researchgate.net |
| Benzofuran piperidine (B6355638) derivatives | β-amyloid (Aβ) peptides | Exhibited significant Aβ anti-aggregating properties. | thieme-connect.com |
Integration of Computational and Experimental Data for SAR Elucidation
The elucidation of Structure-Activity Relationships (SAR) for this compound analogs is greatly enhanced by integrating computational modeling with experimental data. This synergistic approach allows researchers to rationalize observed biological activities, predict the properties of novel compounds, and guide the design of more potent and selective molecules.
Molecular docking and molecular dynamics simulations are powerful tools in this process. For the 3-aminobenzofuran derivatives developed as cholinesterase inhibitors, molecular docking was used to visualize how the most active compounds bind to the enzyme's active site. researchgate.net For compound 5f , 2D and 3D docking models provided a structural basis for its potent inhibitory activity, complementing the experimental kinetic data that identified it as a mixed-type inhibitor. researchgate.net Similarly, in the development of benzofuran derivatives as anticancer agents targeting EGFR kinase, molecular docking showed a good fit and proper interaction with key amino acid residues in the enzyme's binding site. scispace.com
The study of benzofuran-pyran analogs as osteogenic agents provides another compelling example. Experimental screening identified several compounds with potent activity in stimulating osteoblast differentiation. researchgate.net To understand the underlying mechanism, molecular dynamics simulations were performed. These simulations demonstrated that both the benzofuran and pyran components of the analogs were requisite to fit into the active site of the BMP-2 receptor, providing a clear molecular rationale for the observed SAR. researchgate.net
Furthermore, computational investigations can reveal subtle properties that govern binding affinity. A study on inhibitors of AIR carboxylase found that while structural changes in the inhibitor analogs led to profound changes in binding affinity, the most potent inhibitor displayed an electrostatic potential surface similar to a proposed reaction intermediate. nih.gov This suggests that the enzyme is highly sensitive to the electrostatic surface of its ligands, a concept that can be extended to guide the design of inhibitors for related enzymes. nih.gov This integration of computational electrostatics with experimental binding data provides a deeper understanding of SAR beyond simple structural complementarity.
The table below highlights examples where computational and experimental data were integrated to elucidate SAR for benzofuran analogs.
| Analog Series / Compound | Experimental Finding | Computational Method | Integrated Insight / Conclusion | Reference |
|---|---|---|---|---|
| 3-Aminobenzofuran derivative (5f ) | Potent, mixed-type inhibition of acetylcholinesterase (AChE). | Molecular Docking (2D and 3D models) | Docking models visualized the binding interactions within the AChE active site, providing a structural explanation for the potent, mixed-type inhibition observed experimentally. | researchgate.net |
| Benzofuran-pyran derivatives | Potent stimulation of osteoblast differentiation in vitro. | Molecular Dynamics (MD) Simulations | MD simulations confirmed that both the benzofuran and pyran moieties are necessary to fit into the BMP-2 receptor active site, validating the experimental SAR. | researchgate.net |
| Benzofuryl-ethanolamine analogs | Anticancer activity. | Molecular Docking | Docking studies showed a good fit and interaction with key residues in the binding site of the target EGFR kinase. | scispace.com |
| Heterocyclic analogs of NAIR | Subtle structural changes led to large differences in binding affinity for AIR carboxylase. | Calculation of Electrostatic Potential Surfaces | The most potent inhibitor mimicked the electrostatic surface of a reaction intermediate, indicating this property is a key determinant of binding affinity. | nih.gov |
Mechanistic Organic Chemistry of Reactions Involving 7 Aminobenzofuran 3 Carboxamide Intermediates
Elucidation of Specific Reaction Mechanisms in the Synthesis of Aminobenzofuran Carboxamides
The synthesis of aminobenzofuran carboxamides can proceed through various mechanistic pathways, often dictated by the choice of catalysts and starting materials.
A prevalent method for constructing the benzofuran (B130515) ring system is through the intramolecular cyclization of suitably substituted phenols. researchgate.net For instance, the palladium-catalyzed heterocyclization of 2-allylphenols is a known route to benzofuran derivatives. researchgate.net The mechanism of forming 2-substituted benzofurans can also involve a radical reaction pathway, particularly when the ortho substituent on the phenol (B47542) lacks an electron-deficient β-carbon. researchgate.net
In the context of aminobenzofuran synthesis, copper-catalyzed reactions are frequently employed. acs.orgnih.gov One-pot syntheses reacting o-hydroxy aldehydes, amines, and alkynes in the presence of a copper catalyst can yield 3-aminobenzofurans. acs.orgnih.gov The proposed mechanism for such a reaction involves the formation of an iminium ion, followed by the attack of a copper acetylide intermediate. This is then followed by intramolecular cyclization and isomerization to afford the final benzofuran product. acs.orgnih.gov The nature of the substituents on the starting materials can significantly influence the reaction yield, with electron-donating groups on salicylaldehydes generally leading to higher yields. acs.orgnih.gov
Another notable mechanistic pathway is the palladium-catalyzed Sonogashira cross-coupling of o-halophenols with alkynes, followed by intramolecular cyclization. researchgate.net The combination of palladium and copper catalysts is also effective, where copper iodide acts as a co-catalyst with a palladium complex. acs.orgnih.gov
The synthesis of benzofuran-2-carboxamides has been achieved through a combination of 8-aminoquinoline (B160924) (8-AQ) directed C–H arylation and subsequent transamidation. mdpi.com The 8-AQ group acts as a directing group for the palladium-catalyzed arylation at the C3 position of the benzofuran ring. Following this, a two-step, one-pot transamidation procedure allows for the replacement of the 8-AQ auxiliary with various amines to generate a library of C3-substituted benzofuran-2-carboxamide (B1298429) derivatives. mdpi.com
Furthermore, catalyst-free methods have been developed for the synthesis of benzofuran derivatives, highlighting the versatility of synthetic approaches. nih.gov For example, the reaction of hydroxyl-substituted aryl alkynes with sulfur ylides can proceed through the formation of isomers followed by nucleophilic addition and subsequent cyclization to form the aromatic ring. nih.gov
A plausible mechanism for the formation of certain benzofuran-2-carboxamides involves a microwave-assisted multicomponent reaction, which offers advantages such as shorter reaction times and higher yields. researchgate.net
The table below summarizes various synthetic strategies and their proposed mechanistic features for the formation of the benzofuran ring system, which is central to the synthesis of aminobenzofuran carboxamides.
| Synthetic Strategy | Catalyst/Reagents | Key Mechanistic Steps | Ref |
| Intramolecular Cyclization | PdCl2(CH3CN)2 | Heterocyclization of 2-allylphenols | researchgate.net |
| One-Pot Three-Component Reaction | Copper Iodide | Iminium ion formation, attack by copper acetylide, intramolecular cyclization, isomerization | acs.orgnih.gov |
| Sonogashira Coupling/Cyclization | (PPh3)PdCl2 / CuI | Cross-coupling of o-halophenols and terminal alkynes, followed by intramolecular cyclization | acs.orgnih.gov |
| C–H Arylation/Transamidation | Pd(OAc)2 / AgOAc, then Boc2O/DMAP and Amine | 8-AQ directed C–H arylation at C3, followed by transamidation | mdpi.com |
| Catalyst-Free Synthesis | Sulfur Ylides | Isomer formation, nucleophilic addition, cyclization | nih.gov |
| Microwave-Assisted Multicomponent Reaction | - | Tandem reaction sequences | researchgate.net |
Reaction Kinetics and Thermodynamic Considerations in Benzofuran Formation
The kinetics and thermodynamics of benzofuran formation play a critical role in determining reaction feasibility, rates, and product distributions. Studies on benzopyran compounds, which share the benzofuran core structure, have provided valuable insights into these aspects. mdpi.com
For certain reactions, such as hydride transfer from benzopyran derivatives, a one-step mechanism has been demonstrated through kinetic and thermodynamic analysis. mdpi.com A significant finding is the excellent linear dependence of the hydride affinity of the C–H bond at the reaction site and the activation energy of the reaction on the para-substituent constants of the benzene (B151609) ring. mdpi.com This indicates a simultaneous correlation between thermodynamics and kinetics, where the electronic effects of substituents are effectively transferred through the benzene ring, double bonds, or heteroatoms. mdpi.com
The empirical rate law for certain ruthenium-catalyzed C-N bond activation reactions, which can be relevant to the modification of aminobenzofuran derivatives, has been determined to be rate = kobs[imine][Ru]. marquette.edu Hammett plot analysis in these systems has shown that electron-releasing groups on the amine substrate have a strong promotional effect, while electron-withdrawing groups on the ketone substrate have a moderate promotional effect. marquette.edu
In the palladium-catalyzed C–H arylation of benzofuran-2-carboxamides, reaction parameters such as temperature and time significantly impact the yield. For instance, extending the reaction time from 7 to 16 hours at 110 °C increased the yield of the arylated product, while increasing the temperature to 120 °C led to a reduced yield over 7 hours. mdpi.com
The table below presents a summary of key kinetic and thermodynamic findings relevant to benzofuran synthesis.
| Reaction Type | Key Finding | Implication | Ref |
| Hydride Transfer from Benzopyrans | Linear dependence of hydride affinity and activation energy on substituent constants. | Simultaneous correlation of thermodynamics and kinetics; predictable substituent effects. | mdpi.com |
| Ru-catalyzed C-N Bond Activation | Rate = kobs[imine][Ru]; promotional effect of electron-releasing groups on amines. | Understanding of reaction rate dependencies and electronic effects. | marquette.edu |
| Pd-catalyzed C–H Arylation | Reaction yield is sensitive to temperature and time. | Optimization of reaction conditions is crucial for maximizing product formation. | mdpi.com |
Stereochemical Outcomes and Control in the Synthesis of Chiral Aminobenzofuran Derivatives
The synthesis of chiral aminobenzofuran derivatives with high stereochemical control is a significant challenge and a major focus of current research, given the importance of stereochemistry in determining the biological activity of molecules. researchgate.net Various strategies have been developed to achieve enantioselective and diastereoselective synthesis of these compounds.
One powerful approach is the use of chiral catalysts. For instance, chiral-at-metal rhodium(III) complexes have been successfully employed for the enantioselective C2-nucleophilic functionalization of 3-aminobenzofurans, yielding C2-substituted derivatives with high enantioselectivities (up to 98% ee). rsc.org Similarly, a quinine-derived thiourea (B124793) catalyst has been used to promote the enantioselective aza-Friedel–Crafts reaction of 3-aminobenzofurans with isatin-derived ketimines, affording products with a quaternary stereocenter in good to excellent yields and enantioselectivities. acs.org
N-Heterocyclic carbenes (NHCs) have also emerged as effective organocatalysts for the enantioselective functionalization of 3-aminobenzofurans at the C2-position. iisc.ac.in Chiral NHC-catalyzed [3+3] cycloaddition reactions of 3-aminobenzofurans with isatin-derived enals have been reported to produce spirooxindoles with excellent enantioselectivities. nih.gov
The concept of remote stereochemical control, where stereochemical information is relayed from a chiral catalyst to a distant reaction center, is also relevant. beilstein-institut.de This can be achieved through the conformation of an intervening bond or via a transient stereogenic center. beilstein-institut.de In some cases, the use of a chiral auxiliary that complexes with a chiral Lewis acid can control the facial selectivity of a reaction. beilstein-institut.de
Stereospecific cross-coupling reactions have been developed as a general strategy for the precise stereochemical control of nitrogen-containing stereocenters. nih.gov This approach utilizes configurationally stable, enantioenriched organometallic reagents in palladium-catalyzed reactions where transmetalation proceeds with high stereoretention. nih.gov This allows for the predictable synthesis of α-arylated nitrogen heterocycles with high enantiomeric excess. nih.gov
The development of stereodivergent synthesis, which allows for the selective formation of any stereoisomer of a product from a common set of starting materials, is a particularly powerful strategy. researchgate.net This often involves the use of dual catalytic systems where two distinct chiral catalysts independently control the formation of different stereogenic centers. researchgate.net
The table below highlights some of the key strategies and their effectiveness in controlling the stereochemistry in the synthesis of chiral aminobenzofuran derivatives.
| Strategy | Catalyst/Reagent | Type of Control | Achieved Selectivity | Ref |
| Enantioselective C-H Functionalization | Chiral Rhodium(III) Complex | Enantioselective | Up to 98% ee | rsc.org |
| Enantioselective Aza-Friedel–Crafts Reaction | Quinine-derived Thiourea | Enantioselective | Up to 97% ee | acs.org |
| Enantioselective Functionalization | N-Heterocyclic Carbene (NHC) | Enantioselective | High enantioselectivities | iisc.ac.in |
| Enantioselective [3+3] Cycloaddition | Chiral N-Heterocyclic Carbene (NHC) | Enantioselective | Excellent enantioselectivities | nih.gov |
| Stereospecific Cross-Coupling | Pd-catalyst with enantioenriched organotin reagents | Stereospecific (retention) | High % e.e. | nih.gov |
| Stereodivergent Synthesis | Dual chiral catalyst systems | Diastereodivergent | Access to all stereoisomers | researchgate.net |
Applications and Future Directions in Benzofuran Carboxamide Research
7-Aminobenzofuran-3-carboxamide as a Versatile Building Block in Complex Chemical Synthesis
This compound is a valuable molecular scaffold for constructing more complex chemical entities. The benzofuran (B130515) core is a common feature in many biologically active natural products and synthetic drugs. mdpi.com The strategic placement of the amino group at the 7-position and the carboxamide at the 3-position offers two distinct points for chemical modification, making it a highly versatile building block.
Chemists utilize these functional groups to synthesize a diverse library of derivatives. The amino group can undergo a variety of reactions, such as acylation, alkylation, and diazotization, allowing for the introduction of different substituents to probe structure-activity relationships (SAR). Similarly, the carboxamide group can be hydrolyzed, reduced, or otherwise modified. This versatility enables the creation of elaborate molecules with tailored properties. For instance, benzofuran derivatives serve as key intermediates in the synthesis of various pharmaceuticals and agrochemicals. myuchem.comontosight.ai The ability to generate complex benzofuran-2-carboxamide (B1298429) derivatives through methods like C-H arylation highlights the modular nature of this scaffold, a principle that applies equally to the 3-carboxamide isomer. mdpi.com
The synthesis of complex organic compounds, including heteroarylamines and other biologically active benzofuran derivatives, often relies on such foundational structures. myuchem.com The inherent reactivity and multiple functionalization points of this compound make it an important precursor for developing new chemical entities with potential therapeutic or industrial value.
| Precursor Compound | Synthetic Application | Potential Product Class | Reference |
|---|---|---|---|
| Benzofuran Carboxamides | Starting material for complex organic synthesis | Heteroarylamines, Biologically active derivatives | myuchem.com |
| Benzofuran-2-carboxylic acid | Precursor for C-H arylation and transamidation | C3-substituted benzofuran-2-carboxamides | mdpi.com |
| 1-Benzofuran-5-carbaldehyde | Precursor for biologically active compounds | Pharmaceuticals, Agrochemicals | ontosight.ai |
Utilization in Biochemical Assays and as Chemical Biology Probes for Target Validation
A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein target. promega.co.uk These tools are critical for basic research and for validating the role of proteins in disease. promega.co.uk Benzofuran carboxamide derivatives have emerged as valuable scaffolds for developing such probes due to their ability to interact with various enzymes and receptors. ontosight.ai
To qualify as a high-quality chemical probe, a compound should exhibit high potency (typically an affinity below 100 nM for its primary target) and selectivity (at least a tenfold preference for the target over related proteins). nih.gov The development of such probes is an iterative process of design, synthesis, and screening. elifesciences.org
Benzofuran derivatives have been successfully developed into inhibitors for specific enzymes, demonstrating their utility as chemical probes. For example, novel benzofuran derivatives have been designed and synthesized as potent inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer. nih.govresearchgate.net One such derivative, compound 17i, showed excellent LSD1 inhibition with an IC50 value of 0.065 µM and potent anti-proliferative activity against several cancer cell lines. nih.govresearchgate.net These specific inhibitors are instrumental in target validation, helping researchers to confirm that modulating the activity of a specific protein (like LSD1) produces a desired cellular effect. promega.co.uk The use of benzofuran-based molecules as probes extends to other targets, such as the Polyketide Synthase 13 (Pks13) enzyme in Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov
The process of target validation often involves using chemical probes alongside genetic techniques like siRNA and CRISPR to build a strong case for a protein's role in a biological process or disease state. promega.co.uknih.gov The adaptability of the benzofuran carboxamide scaffold allows for the fine-tuning of potency and selectivity required to create high-quality chemical probes for exploring complex biological questions.
| Benzofuran Derivative Class | Biological Target | Application | Reference |
|---|---|---|---|
| Piperazine-based benzofurans | Lysine-specific demethylase 1 (LSD1) | Anticancer agent development, Target validation | researchgate.net |
| Benzofuran-1,3,4-oxadiazoles | Mycobacterium tuberculosis Pks13 enzyme | Anti-tuberculosis agent development | nih.gov |
| Modified benzofuran-carboxamides | Glucosylceramide synthase (GCS) | Treatment of lysosomal storage and neurodegenerative diseases | acs.org |
Emerging Applications of Benzofuran Carboxamides in Advanced Materials Science and Agrochemistry
Beyond their well-established role in medicinal chemistry, benzofuran carboxamides and related derivatives are finding new applications in diverse fields such as advanced materials science and agrochemistry.
In agrochemistry, the benzofuran scaffold is being explored for the development of new fungicides and herbicides. These compounds can be effective for pest control and crop protection by disrupting essential biological processes in fungi and weeds, such as by interfering with fungal cell membranes. The versatility of the benzofuran structure allows for the synthesis of derivatives with potent and selective activity, making them attractive candidates for new agrochemical products. myuchem.comontosight.ai
In the realm of materials science, the heterocyclic structure of benzofuran lends itself to the creation of novel organic materials. Derivatives of benzofuran have been investigated for use in organic electronics, for example, as components of organic transistors. researchgate.net The planar, aromatic system of the benzofuran core can facilitate charge transport, a key property for semiconductor materials. The ability to attach various functional groups, such as the carboxamide in this compound, allows for the tuning of the material's electronic properties, solubility, and solid-state packing, which are all critical for device performance. Benzofuran derivatives are also used as dyes and pigments, indicating their potential in optical materials.
These emerging applications highlight the broad utility of the benzofuran carboxamide chemical class, extending its importance from the biological to the material world.
Future Prospects for Rational Design and Synthesis of Novel Benzofuran Carboxamide Derivatives with Tailored Biological Activities
The future of benzofuran carboxamide research is centered on the rational design and synthesis of new derivatives with precisely tailored biological functions. Rational drug design is an inventive process that relies on knowledge of a biological target's three-dimensional structure to create molecules that will bind to it with high affinity and selectivity. dntb.gov.ua This approach has been successfully applied to the benzofuran scaffold to develop novel therapeutic agents.
Numerous studies showcase the power of this approach. For example, series of benzofuran derivatives have been designed and synthesized as potent inhibitors for targets implicated in cancer, such as Lysine-specific demethylase 1 (LSD1) and various protein kinases. nih.govresearchgate.net In the field of neurodegenerative diseases, benzofuran-based derivatives have been developed as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease. dntb.gov.ua This research often involves computational methods like molecular docking to predict how a designed molecule will interact with its target protein, guiding the synthetic process. nih.govtandfonline.com
The ongoing development of novel synthetic methodologies provides chemists with more efficient ways to access new and complex benzofuran derivatives. mdpi.com By combining advanced synthetic chemistry with computational design and a deep understanding of biology, researchers can:
Enhance Potency and Selectivity: Iteratively modify the benzofuran carboxamide scaffold to improve binding to the intended target while minimizing off-target effects.
Target New Disease Pathways: Apply the scaffold to newly identified biological targets in a range of diseases, from cancer to infectious diseases and beyond. nih.govresearchgate.net
Develop Multi-Targeted Agents: Design single molecules that can modulate multiple targets simultaneously, a promising strategy for complex diseases. dntb.gov.ua
The continued exploration of the chemical space around the this compound core holds significant promise for the discovery of next-generation medicines and research tools.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
